Regioisomeric Identity Confers Unique Target-Binding Geometry Versus 3,5-Dichlorophenyl Furin Inhibitors
The (3,5-dichlorophenyl)pyridine-based furin inhibitors, closely related to the target compound, exhibit IC₅₀ values of 1.3–78 nM against furin using a MALDI-TOF-MS-based activity assay with a TGFβ-derived substrate [1]. The binding mode, elucidated by X-ray crystallography (PDB 7QXY, 7QXZ, 7QY0, 7QY1, 7QY2), reveals that the 3,5-dichlorophenyl moiety inserts into an induced-fit hydrophobic pocket formed by conformational rearrangement of the active-site cleft [1]. The 2,4-dichlorophenyl regioisomer (target compound) presents a fundamentally different chlorine vector: ortho- and para-substitution versus meta-substitution. This alters both the dihedral angle between the phenyl and pyridine rings and the spatial positioning of the chlorine atoms, which are critical for the hydrophobic pocket insertion observed in the 3,5-dichloro series [1]. Consequently, the target compound is not a simple substitute for the 3,5-dichloro series and requires independent pharmacological profiling.
| Evidence Dimension | Furin inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; structurally distinct 2,4-dichlorophenyl regioisomer |
| Comparator Or Baseline | (3,5-Dichlorophenyl)pyridine-based inhibitors (compounds 1–5): IC₅₀ = 1.3, 1.8, 2.3, 2.6, and 78 nM against furin (TGFβ substrate) [1] |
| Quantified Difference | Not quantifiable without direct measurement; regioisomeric switch from 3,5-Cl₂ to 2,4-Cl₂ fundamentally alters binding geometry |
| Conditions | MALDI-TOF-MS furin activity assay, 0.02 nM furin, TGFβ-derived and SARS-CoV-2 S-protein-derived peptide substrates [1] |
Why This Matters
Procurement of the specific 2,4-dichlorophenyl regioisomer is mandatory for any SAR exploration around the dichlorophenyl-pyridine pharmacophore, as regioisomer promiscuity will confound structure–activity relationships.
- [1] Dahms, S. O. et al. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chem. Biol. 2022, 17, 816–821. PMID: 35377598. View Source
